REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH2:7][CH2:8][CH2:9][CH3:10])(=[O:6])O)[CH3:2].[C:11](#[N:14])[CH:12]=[CH2:13].[Na].C(O)(=O)C>C(O)C>[CH2:1]([O:3][P:4]([CH2:13][CH2:12][C:11]#[N:14])([CH2:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH3:2] |^1:14|
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(O)(=O)CCCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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C(C=C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 10°
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
WASH
|
Details
|
The resulting solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The oil that remains is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(CCCC)CCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |